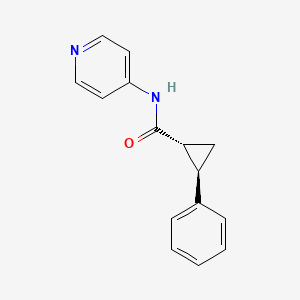
(1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide, also known as PPCC, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors involved in various cellular processes. For example, (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, in cancer research, (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while in inflammation research, (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide has been shown to inhibit the production of inflammatory cytokines. In materials science, (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide has been shown to form stable complexes with metal ions, which can be used as building blocks for the synthesis of novel materials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide in lab experiments is its high potency and selectivity, which allows for precise control of the experimental conditions. However, one limitation of using (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide is its relatively complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are many potential future directions for research involving (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide, including the development of new synthetic methods for the compound, the investigation of its potential use in other areas such as energy storage and catalysis, and the development of new therapeutic applications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide and its potential side effects in vivo.
Conclusion:
In conclusion, (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide is a chemical compound that has significant potential for use in various areas of scientific research. Its high potency and selectivity make it a valuable tool for investigating the mechanisms of various cellular processes, and its potential applications in medicine, agriculture, and materials science make it an exciting area of research for scientists around the world.
Méthodes De Synthèse
(1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of 2-phenylpyridine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-phenylpyridine with cyclopropanecarboxylic acid followed by amidation with ammonia or an amine. The synthesis of (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
(1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. (1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide has also been investigated for its potential use in agriculture as a pesticide and in materials science as a building block for the synthesis of novel materials.
Propriétés
IUPAC Name |
(1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(17-12-6-8-16-9-7-12)14-10-13(14)11-4-2-1-3-5-11/h1-9,13-14H,10H2,(H,16,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFGVQIYPJHNJ-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-phenyl-N-pyridin-4-ylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)
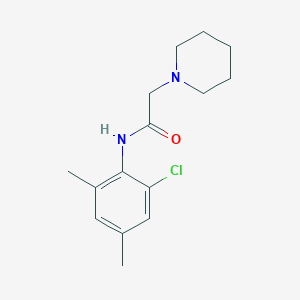
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
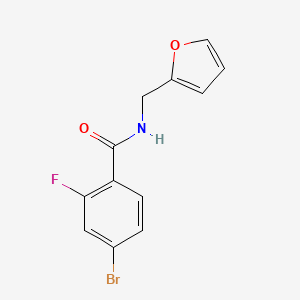
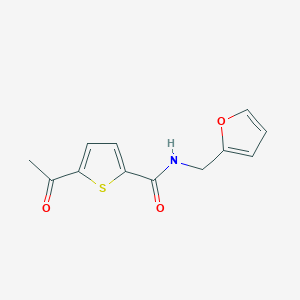
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
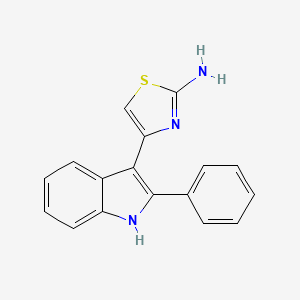
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)

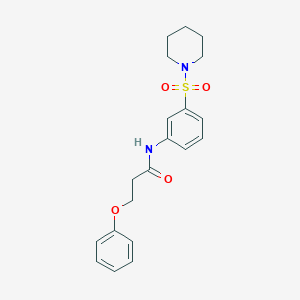
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)